molecular formula C8H10ClNO B1430963 2-(Chloromethyl)-6-methoxy-4-methylpyridine CAS No. 100636-47-3

2-(Chloromethyl)-6-methoxy-4-methylpyridine

Cat. No.: B1430963
CAS No.: 100636-47-3
M. Wt: 171.62 g/mol
InChI Key: RRPOOXXOVNZPQT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxy-4-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxy-4-methylpyridine typically involves the chloromethylation of 6-methoxy-4-methylpyridine. One common method is the reaction of 6-methoxy-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and ethers.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-methoxy-4-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The methoxy and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylpyridine: Lacks the methoxy group, which affects its reactivity and applications.

    2-(Chloromethyl)-6-methylpyridine: Lacks the methoxy group, leading to different chemical properties.

    2-(Chloromethyl)-6-methoxypyridine: Lacks the methyl group, which can influence its biological activity.

Uniqueness

2-(Chloromethyl)-6-methoxy-4-methylpyridine is unique due to the combination of the chloromethyl, methoxy, and methyl groups on the pyridine ring

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPOOXXOVNZPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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